The Chemical Profile of Vadocaine: A Technical Guide
The Chemical Profile of Vadocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Vadocaine, a molecule of interest within the field of pharmacology. This document details its chemical structure, synthesizes available data on its physicochemical characteristics, and outlines relevant experimental methodologies.
Chemical Structure and Identification
Vadocaine, also known by its IUPAC name N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide, is a tertiary amine and an amide.[1] Its chemical identity is established by the following identifiers:
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IUPAC Name: N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide[1]
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Molecular Formula: C₁₈H₂₈N₂O₂[1]
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Molecular Weight: 304.4 g/mol [1]
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CAS Number: 72005-58-4[1]
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SMILES String: A line notation representation of the molecular structure.
The fundamental structure of Vadocaine is characterized by a substituted phenyl ring linked via an amide bond to a propanamide chain, which in turn is connected to a 2-methylpiperidine ring.
Physicochemical Properties
Quantitative data on the physicochemical properties of Vadocaine are not extensively available in the public domain. However, by examining its structural analogue, Lidocaine, we can infer certain characteristics. The table below summarizes key physicochemical parameters for Lidocaine, which can serve as a reference point for estimating the properties of Vadocaine.
| Property | Lidocaine | Vadocaine (Predicted) | Measurement Method |
| pKa | 7.61 - 8.06 | Similar range expected | Spectrophotometry, Potentiometry[2] |
| logP (Octanol/Water) | 2.3 - 2.43 | Expected to be slightly higher due to increased alkyl substitution | Spectrophotometry, Gas Chromatography[2] |
| Aqueous Solubility | Low | Low | UV-Visible Spectrophotometry |
Note: The predicted properties for Vadocaine are based on its structural similarity to Lidocaine and general principles of medicinal chemistry. Experimental verification is required for precise values.
Synthesis of Vadocaine: A Proposed Experimental Protocol
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Amide Formation: Reaction of 2-methoxy-4,6-dimethylaniline with 3-chloropropanoyl chloride to form the intermediate N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline.
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Nucleophilic Substitution: Reaction of the chloro-intermediate with 2-methylpiperidine to yield Vadocaine.
Detailed Methodology:
Step 1: Synthesis of N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline
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In a clean, dry 125 mL Erlenmeyer flask, dissolve 2-methoxy-4,6-dimethylaniline in glacial acetic acid.[5]
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To this solution, add 3-chloropropanoyl chloride.
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Warm the reaction mixture gently on a steam bath to approximately 40-50°C for 10-15 minutes.[3]
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Cool the mixture and then add a solution of sodium acetate in water to precipitate the product.[3][5]
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Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
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Allow the product to air-dry completely.
Step 2: Synthesis of Vadocaine
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In a round-bottom flask, combine the N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline from Step 1 with toluene.[4]
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Add an excess of 2-methylpiperidine to the mixture.
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Attach a reflux condenser and heat the mixture under reflux for approximately 90 minutes.[4][5]
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After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with water and then extract with 3M HCl to move the amine product into the aqueous phase.[4]
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Make the aqueous layer strongly basic with the addition of 30% KOH solution to precipitate the free base of Vadocaine.[3][5]
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Extract the product into a suitable organic solvent (e.g., pentane or diethyl ether).[3]
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Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂CO₃), and evaporate the solvent to yield crude Vadocaine.
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The crude product can be further purified by recrystallization.
Analytical Methods
The purity and concentration of Vadocaine can be determined using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for the quantitative analysis of Vadocaine.[1][6][7] A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer would likely provide good separation.[6]
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UV-Visible Spectrophotometry: This method can be used for the quantitative determination of Vadocaine in various formulations by measuring its absorbance at a specific wavelength.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural confirmation of the synthesized Vadocaine and any intermediates.
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Mass Spectrometry (MS): MS analysis would confirm the molecular weight of Vadocaine.
Potential Biological Activity Assays
To evaluate the pharmacological profile of Vadocaine, a series of in vitro and in vivo assays would be necessary. Given its structural similarity to local anesthetics, the following assays would be relevant:
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Sodium Channel Binding Assays: To determine the affinity (Kd) of Vadocaine for voltage-gated sodium channels, which are the primary targets of local anesthetics.
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Electrophysiological Assays: Using techniques like patch-clamp to measure the inhibitory effect (IC50) of Vadocaine on sodium channel currents in neuronal cells.[9][10]
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In vivo Analgesia Models: To assess the local anesthetic efficacy of Vadocaine in animal models of pain.
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Antioxidant Activity Assays: As some local anesthetics like Lidocaine have shown antioxidant properties, assays such as the ABTS or DPPH radical scavenging assays could be employed to evaluate this potential activity for Vadocaine.[11][12]
Visualizations
Caption: Proposed two-step synthesis workflow for Vadocaine.
Caption: General experimental workflow for Vadocaine analysis.
References
- 1. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]
- 2. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]
- 12. Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
